4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one
Overview
Description
4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group, an ethyl group, and a nitro group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route includes:
Nitration: Introduction of the nitro group to the quinoline ring using a nitrating agent such as nitric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride.
Alkylation: Introduction of the ethyl group through an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups like nitroso or amino groups.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: Halogen substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings in acidic medium.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitrosoquinoline or aminoquinoline derivatives.
Reduction: Formation of 4-chloro-1-ethyl-3-aminoquinolin-2(1H)-one.
Substitution: Formation of 4-substituted-1-ethyl-3-nitroquinolin-2(1H)-one derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one depends on its interaction with specific molecular targets. It may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and ethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloroquinoline: Lacks the ethyl and nitro groups, used as an antimalarial agent.
1-ethyl-3-nitroquinoline: Lacks the chloro group, studied for its antimicrobial properties.
3-nitroquinoline-2(1H)-one: Lacks the chloro and ethyl groups, investigated for its anticancer activity.
Uniqueness
4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is unique due to the presence of all three functional groups (chloro, ethyl, and nitro) on the quinoline core. This combination may result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-1-ethyl-3-nitroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-13-8-6-4-3-5-7(8)9(12)10(11(13)15)14(16)17/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUNXRLMZHVJPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319601 | |
Record name | 4-chloro-1-ethyl-3-nitroquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433310-26-0 | |
Record name | 4-chloro-1-ethyl-3-nitroquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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